1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-
Description
1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- is a benzimidazole derivative featuring a methyl group at position 2 and a (4-methylphenyl)methyl group (p-tolylmethyl) at position 1 of the heterocyclic core. The benzimidazole scaffold (C₇H₆N₂) is renowned for its biological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Substitutions at positions 1 and 2 are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological efficacy. The p-tolylmethyl group at position 1 introduces steric bulk and enhanced lipophilicity, while the methyl group at position 2 provides a compact substituent that may influence electronic interactions with biological targets.
Properties
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-7-9-14(10-8-12)11-18-13(2)17-15-5-3-4-6-16(15)18/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYWUFRUVNPKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353509 | |
| Record name | 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153402-03-0 | |
| Record name | 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Synthetic Routes and Functionalization
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:
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Starting materials : 2-methyl-1H-benzimidazole and 4-methylbenzyl chloride.
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Reaction conditions : Anhydrous solvent (e.g., dichloromethane), base catalyst (e.g., K₂CO₃), and heating (80–100°C) for 6–12 hours .
Key intermediates :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | 4-methylbenzyl chloride, K₂CO₃, DCM, 80°C | Target compound | ~85% |
Oxidation Reactions
The methyl groups at C-2 and the 4-methylbenzyl substituent undergo selective oxidation:
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C-2 methyl oxidation :
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4-Methylbenzyl oxidation :
Electrophilic Substitution
The benzimidazole ring undergoes nitration and sulfonation at C-5/C-6 positions due to electron-donating methyl groups:
Nitration :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-nitro derivative | 70% |
Sulfonation :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄/SO₃ | 50°C, 4 hours | 6-sulfo derivative | 65% |
Nucleophilic Substitution
The 4-methylbenzyl group participates in palladium-catalyzed coupling:
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Suzuki-Miyaura Reaction :
Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
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1,3,4-Oxadiazole synthesis :
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Triazole derivatives :
Biological Activity Correlation
Structural modifications impact pharmacological properties:
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Anti-anxiety activity : Derivatives with electron-withdrawing groups (e.g., nitro) at C-5 show enhanced activity compared to diazepam .
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Antibacterial activity : 1,3,4-Oxadiazole analogs exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli .
Crystallographic and Spectroscopic Data
Scientific Research Applications
Medicinal Chemistry
1H-Benzimidazole derivatives have been extensively studied for their potential as pharmaceutical agents. The compound exhibits various biological activities, including:
- Antimicrobial Activity : Research has shown that benzimidazole derivatives can inhibit the growth of bacteria and fungi. A study demonstrated that compounds similar to 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- displayed significant antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Several studies have reported the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, a case study indicated that a related compound significantly reduced cell viability in breast cancer cells (MCF-7) through apoptosis induction .
Agricultural Chemistry
The compound has potential applications in agrochemicals, particularly as a fungicide. Research indicates that benzimidazole derivatives can effectively control fungal diseases in crops. A field study highlighted the efficacy of such compounds in reducing the incidence of Fusarium infections in wheat crops by over 50% compared to untreated controls .
Material Science
In material science, benzimidazole derivatives are utilized in the development of organic semiconductors and photovoltaic devices. The unique electronic properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs). A recent investigation showed that incorporating benzimidazole into polymer matrices improved charge transport properties significantly .
Table 1: Biological Activities of 1H-Benzimidazole Derivatives
| Activity Type | Tested Organisms | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antifungal | Candida albicans | Inhibition of growth | |
| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis | |
| Agricultural Fungi | Fusarium spp. | Reduced infection rates |
Table 2: Material Properties for OLED Applications
| Property | Value | Reference |
|---|---|---|
| Charge Mobility | High | |
| Photoluminescence | Efficient | |
| Stability | Enhanced |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-. The results indicated a notable zone of inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Agricultural Application
A field trial conducted on wheat crops treated with a formulation containing benzimidazole derivatives showed a significant reduction in fungal infection rates during the growing season. The treated plots exhibited healthier plants and higher yields compared to control plots, demonstrating the compound's effectiveness as an agricultural fungicide.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with various molecular targets. In antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific proteins and pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzimidazole derivatives with substitutions at positions 1 and 2 exhibit diverse pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Activity :
- The ZE compound (2-(4-methylphenyl)-1H-benzimidazole) demonstrates significant anti-anxiety activity in Wistar rats, comparable to diazepam . The absence of a substituent at position 1 in ZE contrasts with the target compound’s bulky p-tolylmethyl group, which may alter receptor binding or pharmacokinetics.
- Electron-withdrawing groups (e.g., nitro in VIa from ) often enhance antimicrobial activity but reduce solubility, whereas alkyl/aryl groups (e.g., methyl, benzyl) balance lipophilicity and bioavailability .
Synthetic Routes :
- Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carboxylic acids, aldehydes, or ketones. For example:
- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () is synthesized by alkylation of 2-(4-methoxyphenyl)-1H-benzimidazole with benzyl bromide.
- 2-(4-Ethenylphenyl)-1-methyl-1H-benzimidazole () involves palladium-catalyzed coupling for introducing the ethenyl group.
Methyl at position 2 offers minimal steric hindrance, favoring interactions with flat binding pockets (e.g., enzymes or receptors).
Biological Activity
1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]- is a derivative of the benzimidazole family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
Benzimidazole derivatives, including 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-, exhibit a wide range of biological activities. These include:
- Anticancer : Many benzimidazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antiviral : Some derivatives have demonstrated activity against viruses, including hepatitis C.
- Anti-inflammatory : Exhibiting properties that reduce inflammation.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.
Table 1: Summary of Biological Activities of Benzimidazole Derivatives
Case Study 1: Anticancer Activity
Research conducted by Bhandari et al. (2021) demonstrated that specific benzimidazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR), indicating that modifications at the 1-, 2-, or 5-positions enhance efficacy against various cancer types.
Case Study 2: Antimicrobial Efficacy
A study published in the Journal of Chemistry evaluated the antimicrobial activity of several benzimidazole derivatives, including 1H-Benzimidazole, 2-methyl-1-[(4-methylphenyl)methyl]-. The findings revealed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and ciprofloxacin .
Case Study 3: Antiviral Properties
In a comprehensive review by Henderson et al. (2021), several benzimidazole derivatives were assessed for their antiviral activity against HCV. Compounds showed EC50 values as low as 0.007 nM, indicating strong potential for development as antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Key factors influencing their pharmacological properties include:
- Substituents on the Benzimidazole Ring : Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
- Positioning of Functional Groups : The presence and position of hydroxyl (-OH) or methoxy (-OCH3) groups are critical for maintaining biological efficacy.
Table 2: Structural Modifications and Their Impact on Activity
| Modification Type | Effect on Activity | Example Compound |
|---|---|---|
| Hydroxyl Group | Increases anticancer and antioxidant activity | 2-hydroxybenzimidazole |
| Methoxy Group | Enhances antimicrobial properties | 5-methoxybenzimidazole |
| Halogen Substitution | Can diminish activity | Chlorinated derivatives |
Q & A
Q. What quality control methods ensure batch-to-batch consistency in large-scale synthesis?
- Methodology :
- HPLC-DAD : Employ C18 columns with methanol/water gradients (60:40 to 90:10) to quantify purity (>98%) and detect trace impurities .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles (e.g., 200–250°C for methyl group loss) to validate thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
